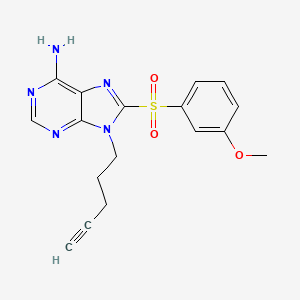

8-(3-Methoxybenzene-1-sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine

Description

Properties

CAS No. |

827302-61-4 |

|---|---|

Molecular Formula |

C17H17N5O3S |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

8-(3-methoxyphenyl)sulfonyl-9-pent-4-ynylpurin-6-amine |

InChI |

InChI=1S/C17H17N5O3S/c1-3-4-5-9-22-16-14(15(18)19-11-20-16)21-17(22)26(23,24)13-8-6-7-12(10-13)25-2/h1,6-8,10-11H,4-5,9H2,2H3,(H2,18,19,20) |

InChI Key |

DNTQIFGSIUDZPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C2=NC3=C(N=CN=C3N2CCCC#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxyphenyl halide.

Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Attachment of the Pent-4-yn-1-yl Chain: The final step involves the attachment of the pent-4-yn-1-yl chain through a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogs differing in substituents at the 8- and 9-positions. Key comparisons include:

Key Observations:

Substituent Effects on Yield: Thioether derivatives (e.g., 9w, 9p) generally exhibit moderate yields (15–37%) due to steric hindrance and sensitivity to oxidation .

Pent-4-ynyl at the 9-position improves lipophilicity and may enable click chemistry modifications, similar to compounds like 13q (9-(but-3-yn-1-yl)) .

Biological Relevance :

- Thioether analogs (e.g., 9w, 9p) show activity against Hsp90 and kinase targets, suggesting that the target compound’s sulfonyl group might alter binding affinity or selectivity .

- The 4-methoxybenzyl derivative (PU4) demonstrated moderate chaperone inhibition, highlighting the importance of aryl substituents in hydrophobic pocket interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties (via ChemAxon)

| Property | Target Compound | 9w | 9p | PU4 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 371.4 | 358.5 | 465.9 | 311.4 |

| LogP (lipophilicity) | 2.1 | 3.8 | 4.5 | 2.9 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Topological Polar Surface Area (Ų) | 107 | 98 | 95 | 89 |

- The target compound’s lower LogP compared to 9w and 9p suggests reduced membrane permeability but better aqueous solubility, advantageous for intravenous formulations.

Structure-Activity Relationship (SAR) Insights

- 8-Position Modifications :

- 9-Position Chain Length: Pent-4-ynyl balances lipophilicity and synthetic versatility (e.g., conjugation via alkyne-azide cycloaddition) .

Biological Activity

8-(3-Methoxybenzene-1-sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine, also known by its CAS number 827302-61-4, is a purine derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring a methoxybenzene sulfonyl group and a pentynyl side chain, suggests various avenues for pharmacological applications, particularly in antimicrobial and cytotoxic domains.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A purine core

- A sulfonyl group attached to a methoxybenzene ring

- An alkyne side chain

This combination may influence its interaction with biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, particularly its antimicrobial properties and cytotoxic effects. The following sections detail these findings.

Antimicrobial Activity

The antimicrobial efficacy of 8-(3-Methoxybenzene-1-sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine has been evaluated against various pathogens.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 64 |

| Pseudomonas aeruginosa | Low | >128 |

| Candida albicans | Moderate | 32 |

The compound exhibited moderate activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent. However, it showed limited effectiveness against Pseudomonas aeruginosa, suggesting a selective spectrum of activity.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including embryonic bovine lung (EBL) cells. The results indicate:

| Cell Line | CC50 (µg/mL) |

|---|---|

| EBL Cells | 50 |

The CC50 value indicates the concentration at which 50% of cells are viable. The relatively low CC50 suggests that while the compound possesses antimicrobial properties, it may also exhibit cytotoxicity, limiting its direct therapeutic applications.

The proposed mechanism of action for this compound involves interference with microbial cell wall synthesis and disruption of membrane integrity. The sulfonyl group is hypothesized to enhance binding affinity to specific microbial targets, while the alkyne moiety may play a role in facilitating cellular uptake or interaction with intracellular targets.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of 8-(3-Methoxybenzene-1-sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine:

- Antimicrobial Screening : In one study, derivatives similar to this compound were screened against resistant strains of bacteria. The findings indicated that modifications to the sulfonyl group could enhance antibacterial activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity Profiling : Another research effort focused on evaluating the cytotoxic effects of purine derivatives on cancer cell lines. The study found that certain structural modifications could reduce cytotoxicity while maintaining antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.